molecular formula C9H5Cl2NO B1365662 2,5-dichloro-1H-indole-3-carbaldehyde CAS No. 535924-87-9

2,5-dichloro-1H-indole-3-carbaldehyde

Cat. No.: B1365662
CAS No.: 535924-87-9
M. Wt: 214.04 g/mol
InChI Key: VMHFOBKXMFUJCV-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-indole-3-carbaldehyde (CAS: 535924-87-9) is a halogenated indole derivative with the molecular formula C₉H₅NOCl₂ and a molecular weight of 214.05 g/mol . Key physicochemical properties include:

  • LogP: 3.28 (indicating moderate lipophilicity)
  • Refractive Index: 1.733 .

The compound features a chloro-substituted indole core with an aldehyde group at position 2. The chlorine atoms at positions 2 and 5 enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

2,5-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFOBKXMFUJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402322
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535924-87-9
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2,5-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2,5-dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives are known to act as receptor agonists or antagonists, influencing cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, some indole derivatives act on the aryl hydrocarbon receptor, modulating immune responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

Indole-3-carboxaldehyde (CAS: 487-89-8)
  • Molecular Formula: C₉H₇NO (MW: 145.15 g/mol) .
  • Key Differences : Lacks chlorine substituents, resulting in lower molecular weight and reduced electron-withdrawing effects.
  • Physicochemical Properties :
    • Higher solubility in polar solvents (PSA: ~33 Ų, similar to the target compound) but lower LogP due to absence of hydrophobic Cl atoms .
  • Applications : Widely used in synthesizing indole-based fluorescent probes and pharmaceuticals.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
  • Molecular Formula: C₁₀H₈ClNO₂ (MW: 225.63 g/mol) .
  • Key Differences :
    • Chlorine at position 7 (vs. 2 and 5 in the target compound).
    • Carboxylic acid group at position 2 (vs. aldehyde at position 3).
    • Methyl group at position 3 increases steric bulk.
  • Reactivity : The carboxylic acid group enables salt formation or conjugation, contrasting with the aldehyde’s nucleophilic reactivity .

Spectral and Structural Comparisons

NMR Spectroscopy
  • 2,5-Dichloro-1H-indole-3-carbaldehyde : The aldehyde proton typically resonates near δ 9.8–10.2 ppm in ¹H-NMR. Chlorine atoms deshield adjacent carbons, leading to distinct ¹³C-NMR shifts (e.g., C-3 aldehyde carbon ~190 ppm) .
  • Indole-3-carboxaldehyde : Lacks chlorine-induced deshielding; C-3 aldehyde carbon appears at ~185 ppm in ¹³C-NMR .
  • Indole-fused analogs: For example, a related compound in shows C-3 chemical shifts at δ 101.99 ppm when substituted with non-electron-withdrawing groups, highlighting the aldehyde’s electronic impact .
Mass Spectrometry
  • Target Compound: Exact mass = 213.96 g/mol (C₉H₅NOCl₂). Chlorine isotopes (³⁵Cl/³⁷Cl) produce characteristic M+2 and M+4 peaks .
  • Indole-3-carboxaldehyde: Exact mass = 145.05 g/mol (C₉H₇NO), with simpler fragmentation patterns due to absence of halogens .

Physicochemical and Reactivity Profiles

Property This compound Indole-3-carboxaldehyde 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Molecular Weight (g/mol) 214.05 145.15 225.63
LogP 3.28 ~2.1 (estimated) ~1.8 (carboxylic acid reduces lipophilicity)
Functional Group Reactivity Aldehyde (electrophilic) Aldehyde Carboxylic acid (acidic, conjugate base formation)
Halogen Effects Strong electron-withdrawing (Cl at 2,5) None Moderate (Cl at 7)

Biological Activity

2,5-Dichloro-1H-indole-3-carbaldehyde is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure allows for diverse biological activities, making it a valuable target for research. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential therapeutic applications.

  • Chemical Formula : C₉H₅Cl₂NO
  • Molecular Weight : 202.05 g/mol
  • CAS Number : 4357710

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The compound has been shown to modulate several biochemical pathways, influencing cellular functions and gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially altering their catalytic activity.
  • Gene Regulation : It can influence transcription factors, thereby affecting gene expression and cellular behavior.
  • Cell Signaling Modulation : The compound impacts cell signaling pathways, which can lead to changes in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Activity Description
Antimicrobial Effective against various bacterial strains, showing potential for antibiotic development.
Antitumor Exhibits cytotoxic effects on cancer cell lines, indicating possible use in cancer therapy.
Anti-inflammatory Reduces inflammation in in vitro models, suggesting therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study demonstrated that this compound displayed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as a new antibiotic agent .
  • Antitumor Effects
    • In vitro assays on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC₅₀ values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
  • Anti-inflammatory Properties
    • Research indicated that treatment with this compound significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential application in treating conditions like arthritis and other inflammatory disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows moderate gastrointestinal absorption.
  • Distribution : It is distributed throughout tissues with specific binding to target proteins.
  • Metabolism : Primarily metabolized by liver enzymes; metabolites may exhibit different biological activities.
  • Excretion : Elimination occurs mainly through renal pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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